3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide
Description
3-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzamide is a benzamide derivative characterized by an aminomethyl substituent at the benzene ring’s 3-position and an oxolane (tetrahydrofuran) methyl group attached to the amide nitrogen. The aminomethyl group provides a reactive site for further functionalization, while the oxolane moiety may enhance solubility in polar solvents compared to bulkier alkyl or aromatic substituents .
Properties
IUPAC Name |
3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1,3-4,7,12H,2,5-6,8-9,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRCWVFWIACJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and an amine are reacted with the benzamide.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where an oxolan-2-ylmethyl halide reacts with the aminomethyl-benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halides, acids, or bases as reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Polarity : The oxolane group in the target compound improves aqueous solubility compared to cyclohexyl () or naphthyl () substituents.
- Reactivity: The 3-aminomethyl group offers a versatile site for derivatization, unlike electron-withdrawing groups (e.g., sulfamoyl in ) that limit further functionalization.
- Biological Targets : Substituents dictate target specificity. For example, MS-275’s pyridinylmethoxycarbonyl group enables histone deacetylase (HDAC) inhibition, whereas the oxolane group in the target compound may favor interactions with carbohydrate-binding proteins .
Biological Activity
3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound based on diverse research findings.
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.29 g/mol
- CAS Number : 1016527-39-1
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The specific synthetic pathway may vary, but it generally includes:
- Formation of the oxolane ring.
- Introduction of the aminomethyl group.
- Coupling with a benzamide moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound, particularly through their interaction with carbonic anhydrase (CA) isozymes. For instance:
- Mechanism : Inhibition of CA IX has been associated with reduced tumor growth and increased apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7 .
- Case Study : A derivative exhibited a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis (from 0.18% to 22.04%) compared to controls .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism : Inhibition of carbonic anhydrases in bacteria disrupts their growth and pathogenicity.
- Evaluation : Compounds structurally related to this compound have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL .
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 (nM or µg/mL) | Target |
|---|---|---|---|
| This compound | Anticancer | Not specified | CA IX |
| Derivative 4e | Anticancer | 10.93 | CA IX |
| Derivative 4g | Antimicrobial | 50 | Staphylococcus aureus |
| Derivative 4h | Antimicrobial | 50 | Klebsiella pneumoniae |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate binding to target proteins involved in tumor progression and microbial growth. Molecular docking studies suggest favorable interactions with CA IX, which is crucial for its anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(aminomethyl)-N-(oxolan-2-ylmethyl)benzamide, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves amide coupling reactions, such as reacting 3-(aminomethyl)benzoic acid derivatives with oxolan-2-ylmethylamine under reflux conditions. For optimization:
- Use coupling agents like EDCI/HOBt or DCC to enhance reaction efficiency .
- Monitor reaction progress via TLC (silica gel, solvent ratios like CH₃OH/CH₂Cl₂) and confirm completion by disappearance of starting materials .
- Purify intermediates via flash chromatography (e.g., CH₃OH/CH₂Cl₂ gradients) to isolate high-purity products .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer:
- Purity: Use TLC with UV visualization and melting point analysis (melting range <2°C indicates high purity) .
- Structural Confirmation:
- 1H NMR: Identify peaks for aminomethyl (-CH₂NH₂, δ ~2.8–3.2 ppm) and oxolane (tetrahydrofuran ring protons, δ ~3.6–4.2 ppm) .
- FTIR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS): Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the benzamide backbone .
Advanced Research Questions
Q. How can researchers investigate the influence of reaction conditions on mechanistic pathways in copper-mediated C-H functionalization of benzamide derivatives?
- Methodological Answer:
- Condition Screening: Compare acidic vs. basic conditions (e.g., HCl vs. KOH) to observe divergent pathways (organometallic C-H activation vs. single-electron transfer) .
- Mechanistic Probes: Use radical traps (TEMPO) or isotopic labeling (D₂O) to distinguish between radical and ionic intermediates .
- Computational Studies: Employ DFT calculations to model transition states and compare energy barriers for competing pathways .
Q. What methodologies are employed to assess the brain region-selective HDAC inhibition potential of benzamide derivatives?
- Methodological Answer:
- In Vitro HDAC Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated histone H3 peptides) .
- In Vivo Analysis: Administer compound at varying doses (e.g., 15–120 μmol/kg) and quantify acetylated histone H3 (Ac-H3) levels in brain regions (frontal cortex, hippocampus) via Western blot .
- Chromatin Immunoprecipitation (ChIP): Validate target gene promoters (e.g., RELN, GAD67) for Ac-H3 enrichment to confirm region-specific epigenetic effects .
Q. How do structural modifications at the aminomethyl or oxolane substituents impact physicochemical and pharmacological properties?
- Methodological Answer:
- Physicochemical Profiling:
- LogP measurements (HPLC or shake-flask) to assess lipophilicity changes from substituent alterations .
- Thermal stability via DSC to evaluate melting points and crystallinity .
- Pharmacological Testing:
- Solubility assays (e.g., PBS or simulated gastric fluid) to correlate substituent polarity with bioavailability.
- Receptor binding studies (e.g., HDAC isoforms or GPCRs) to identify structure-activity relationships (SAR) .
Q. In cases of contradictory biological activity data, what experimental approaches resolve discrepancies in benzamide-based HDAC inhibitor efficacy?
- Methodological Answer:
- Dose-Response Reevaluation: Test compounds across a broader concentration range to identify non-linear effects or threshold doses .
- Cell/Tissue-Specific Assays: Compare activity in primary neurons vs. immortalized cell lines to rule out model-dependent variability .
- Meta-Analysis: Cross-reference studies for differences in assay conditions (e.g., histone substrate type, incubation time) that may explain discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
